

Application Notes: CCT367766 for Targeted Degradation of Pirin

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Compound of Interest

Compound Name: CCT367766

Cat. No.: B15541696

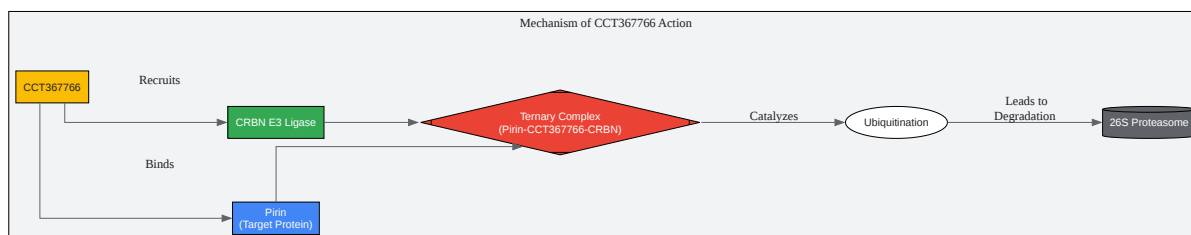
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Introduction

CCT367766 is a potent, third-generation heterobifunctional chemical probe designed for the targeted degradation of Pirin.[1] Pirin is a highly conserved, iron-binding nuclear protein belonging to the cupin superfamily.[2] It is understood to function as a transcriptional co-regulator, notably within the NF- κ B signaling pathway, but it lacks a known enzymatic function.[2][3] This absence of catalytic activity makes Pirin a challenging target for traditional small-molecule inhibitors. **CCT367766** overcomes this challenge by operating as a Proteolysis Targeting Chimera (PROTAC), providing a powerful tool to investigate the cellular functions of Pirin by inducing its rapid and selective removal.[2][4] These notes provide a comprehensive overview of **CCT367766**'s mechanism, key performance data, and detailed protocols for its application in research settings.

Mechanism of Action

CCT367766 functions by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of Pirin.[5] The molecule consists of three key components: a ligand that binds to Pirin, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting them.[2][6] By simultaneously binding to both Pirin and CRBN, **CCT367766** facilitates the formation of a ternary complex.[4] Within this complex, the E3 ligase ubiquitinates Pirin, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows sub-stoichiometric amounts of **CCT367766** to trigger the elimination of a significant portion of the cellular Pirin population.[1][2]



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Figure 1: Mechanism of **CCT367766**-mediated Pirin degradation.

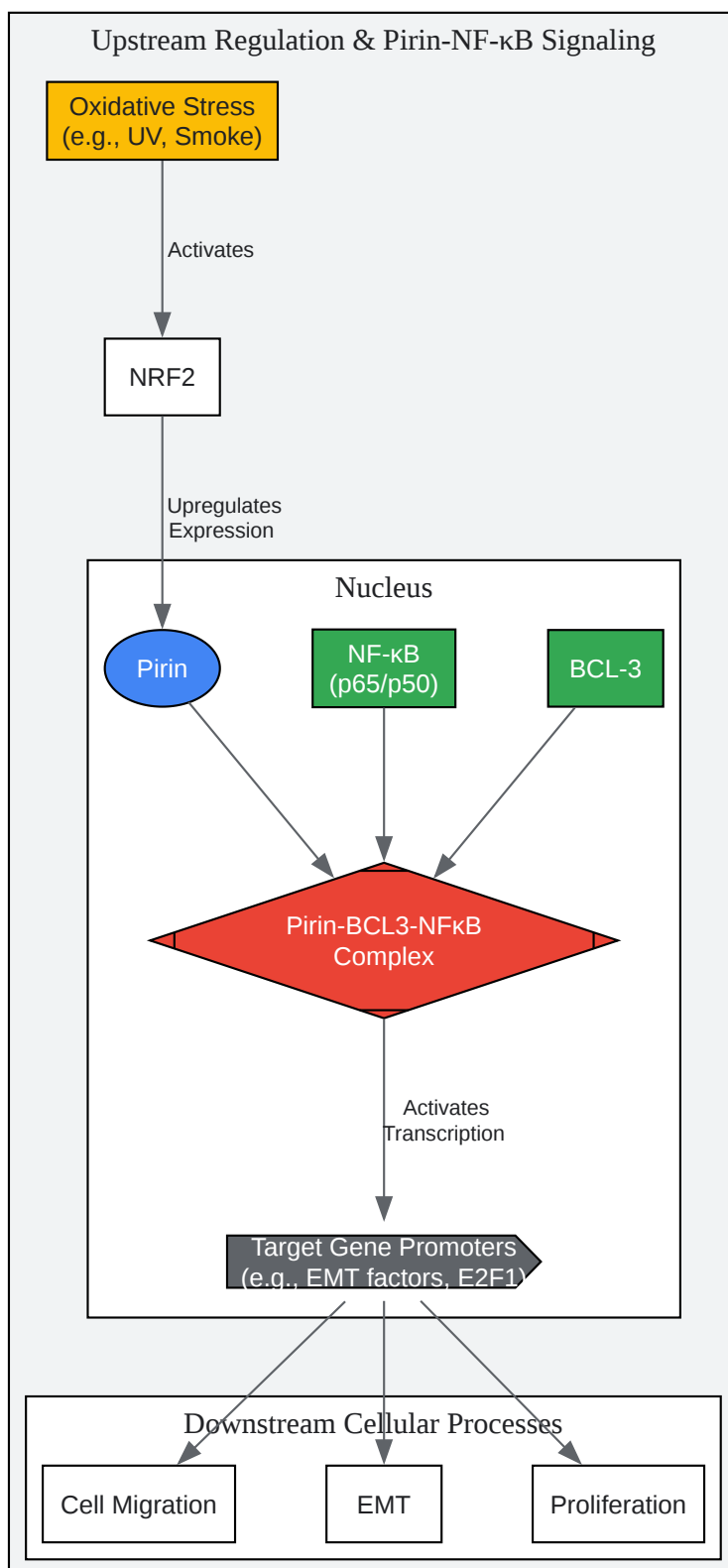
Quantitative Data Summary

The efficacy of **CCT367766** has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative metrics for the probe, demonstrating its high affinity and potent degradation activity.^{[1][2][7]}

Parameter	Target/Complex	Value	Assay Type	Reference
Binding Affinity (Kd)	Recombinant Pirin	55 nM	Surface Plasmon Resonance (SPR)	[1]
Binding Affinity (Kd)	Recombinant CRBN	120 nM	Surface Plasmon Resonance (SPR)	[1]
Inhibitory Concentration (IC50)	CRBN-DDB1 Complex	490 nM	Fluorescence Polarization (FP)	[1][7]
Cellular Degradation	Endogenous Pirin	Complete degradation at 50 nM (2h)	Western Blot (SK-OV-3 cells)	[1]
Cellular Degradation	Endogenous Pirin	Time-dependent hook effect (50-1500 nM, 24h)	Western Blot (SK-OV-3 cells)	[1][7]

Putative Pirin Signaling Pathway

Pirin is implicated as a transcriptional co-regulator, primarily through its interaction with the NF- κ B pathway.[8][9] Under conditions of oxidative stress, Pirin expression is upregulated.[8] In the nucleus, Pirin can form a complex with BCL-3 and NF- κ B (p50/p65), enhancing the transcription of target genes.[2] These downstream targets are associated with critical cancer-related processes such as cell migration, proliferation, and Epithelial-Mesenchymal Transition (EMT).[8] By degrading Pirin, **CCT367766** serves as a tool to uncouple these interactions and study the resulting functional consequences.

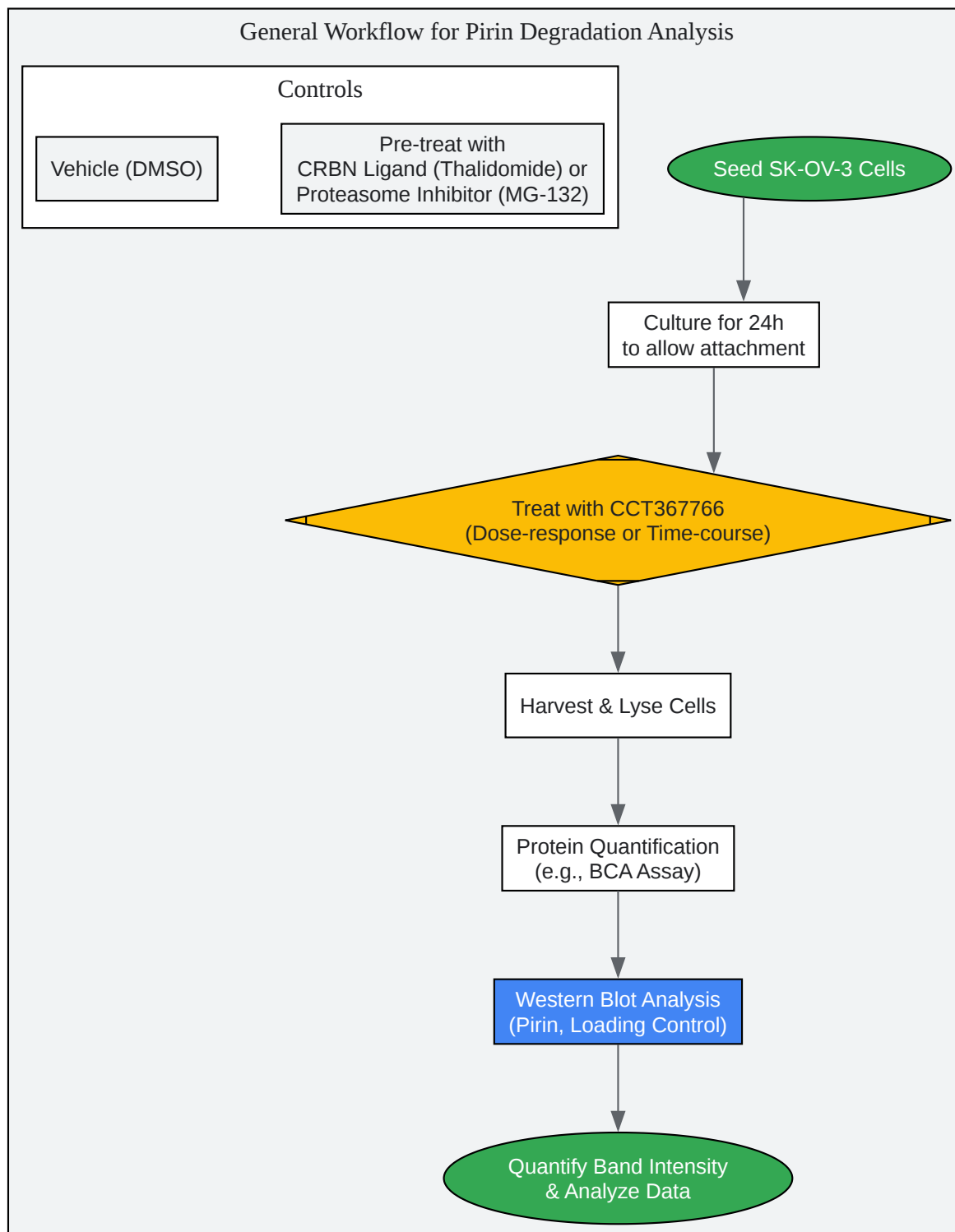


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Figure 2: Putative signaling pathway involving Pirin as an NF-κB co-regulator.

Experimental Protocols

The following protocols are designed for researchers using **CCT367766** to study Pirin degradation in a cellular context.



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Figure 3: Experimental workflow for validating **CCT367766** activity.

Protocol 1: Western Blot Analysis of Pirin Degradation

This protocol details how to measure Pirin protein levels following treatment with **CCT367766**.

Materials:

- SK-OV-3 human ovarian cancer cells (or other relevant cell line)
- Complete culture medium (e.g., DMEM + 10% FBS)
- **CCT367766** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-Pirin, anti- β -actin (or other loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Cell Seeding: Seed SK-OV-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture for 24 hours.
- Compound Treatment:
 - Dose-Response: Prepare serial dilutions of **CCT367766** in culture medium (e.g., 0, 1, 5, 25, 50, 100, 500 nM). Treat cells for a fixed time (e.g., 2-4 hours).
 - Time-Course: Treat cells with a fixed concentration of **CCT367766** (e.g., 50 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 μ L of ice-cold RIPA buffer to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary anti-Pirin antibody overnight at 4°C.
 - Wash membrane 3x with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash membrane 3x with TBST.
- Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
- Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin) to confirm equal loading. Quantify band intensities to determine the percentage of Pirin degradation relative to the vehicle control.

Protocol 2: Mechanistic Validation with Competition Assays

This protocol validates that Pirin degradation is dependent on CRBN and the proteasome.

Procedure:

- Cell Seeding: Seed SK-OV-3 cells as described in Protocol 1.
- Pre-treatment (Controls):

- CRBN Competition: Pre-treat cells with a high concentration of a CRBN-binding ligand (e.g., 10 μ M thalidomide) for 1-2 hours.
- Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 μ M MG-132) for 1-2 hours.
- **CCT367766** Treatment: Following pre-treatment, add **CCT367766** at a concentration known to cause degradation (e.g., 50 nM) to the media already containing the inhibitor/competitor. Incubate for an additional 2-4 hours.
- Analysis: Harvest cells and perform Western Blot analysis as described in Protocol 1.
- Expected Outcome: Successful degradation of Pirin by **CCT367766** should be rescued (i.e., degradation is blocked) in cells pre-treated with thalidomide or MG-132, confirming a CRBN- and proteasome-dependent mechanism.[2]

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